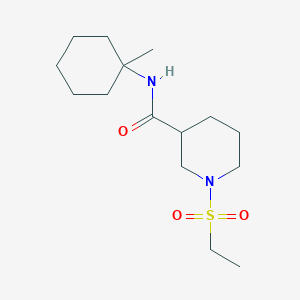

![molecular formula C18H15NO3 B5501977 1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, specifically derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), often involves palladium-catalysed aryl-aryl coupling reactions, such as the Suzuki coupling. This method allows for the introduction of various phenylene units into the main chain of the molecule, leading to compounds with significant molecular weights and solubility in common organic solvents. These synthesized polymers display strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

Structural studies have revealed that compounds containing the DPP chromophore can exhibit a variety of supramolecular structures, such as dimers and tetramers, facilitated by weak hydrogen bonds. These structures significantly influence the physical properties and potential applications of these materials (Low et al., 2002).

Chemical Reactions and Properties

DPP derivatives are reactive towards various chemical agents, leading to a wide range of possible reactions that can further modify their chemical and physical properties. These reactions include nucleophilic additions and condensation reactions, which can alter the electronic structure and photophysical behavior of these compounds (Dmitriev et al., 2010; Dmitriev et al., 2011).

Physical Properties Analysis

The solubility and optical properties of DPP derivatives are of particular interest. These compounds are generally soluble in common organic solvents and exhibit strong fluorescence with significant Stokes shifts, making them attractive for optical applications. Their solubility and emission properties can be finely tuned through molecular design, allowing for the development of materials with specific characteristics (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical behavior of DPP derivatives, including their reactivity and interaction with other substances, is crucial for their application in material science. These compounds can act as corrosion inhibitors for metals and have been studied for their electrochemical polymerization behavior, which is influenced by the substitution pattern on the DPP chromophore. Such properties are essential for developing new materials with desired functionalities (Zarrouk et al., 2015).

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, closely related to 1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione, have been synthesized. These materials exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films. The polymers show strong photoluminescence with orange-colored solutions in organic solvents and exhibit photoluminescence maxima at 544 nm, which can be useful for various photoluminescent applications including light-emitting diodes and photovoltaic cells (Beyerlein & Tieke, 2000).

Organic Synthesis

In the realm of organic synthesis, derivatives of 1H-pyrrole-2,5-dione, similar to 1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione, have been used in oxidative decarboxylation-Friedel—Crafts reactions. These reactions involve acyclic α-amino acid derivatives and are activated by a combination of iodobenzene diacetate/iodine and iron dust. This showcases the compound's versatility in synthesizing complex organic molecules, potentially opening avenues for creating new pharmaceuticals, agrochemicals, and materials (Fan, Li, & Wang, 2009).

Corrosion Inhibition

Research on derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, has shown promising results in corrosion inhibition for carbon steel in hydrochloric acid medium. These compounds, due to their molecular structure, serve as good corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these molecules on the steel surface follows Langmuir’s adsorption isotherm, indicating a chemisorption process. This application is significant in industrial sectors where corrosion resistance is crucial, such as in pipelines, marine structures, and oil rigs (Zarrouk et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be investigated for use in chemical synthesis or materials science .

properties

IUPAC Name |

1-[4-(2,3-dimethylphenoxy)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12-4-3-5-16(13(12)2)22-15-8-6-14(7-9-15)19-17(20)10-11-18(19)21/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIMYWCOUTUTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)